molecular formula C11H16N2O B12660059 Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- CAS No. 53984-75-1

Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-

Cat. No.: B12660059
CAS No.: 53984-75-1
M. Wt: 192.26 g/mol
InChI Key: BUJAGSGYPOAWEI-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- typically involves the reaction of 2,6-dimethylaniline with a suitable chiral precursor. One common method is the reaction of 2,6-dimethylaniline with (S)-2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiarrhythmic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- involves its interaction with specific molecular targets. For example, it can act on sodium channels in neuronal cell membranes, limiting the spread of electrical activity and reducing excitability. This property makes it useful in the treatment of certain medical conditions, such as arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Tocainide: Another antiarrhythmic agent with a similar structure and mechanism of action.

    Lidocaine: A widely used local anesthetic with structural similarities.

    Procainamide: An antiarrhythmic agent with a different mechanism but similar therapeutic use.

Uniqueness

Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. Its distinct chemical structure also allows for specific synthetic modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

53984-75-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

BUJAGSGYPOAWEI-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N

Origin of Product

United States

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